Tetrakis(diethylamino)titanium

Vue d'ensemble

Description

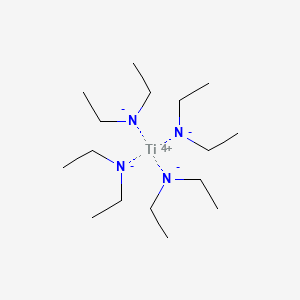

Tetrakis(diethylamino)titanium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Ti. It is a yellow to orange liquid that is highly sensitive to moisture and air. This compound is primarily used as a precursor in the deposition of titanium-containing films, particularly in the semiconductor industry .

Méthodes De Préparation

Tetrakis(diethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with diethylamine. The reaction typically occurs in a solvent such as benzene, followed by filtration and distillation under reduced pressure to obtain the pure compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Tetrakis(diethylamino)titanium undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form titanium dioxide and diethylamine.

Oxidation: Can be oxidized to form titanium dioxide.

Substitution: Reacts with other amines, evolving diethylamine.

Common reagents used in these reactions include water, oxygen, and various amines. The major products formed from these reactions are titanium dioxide and diethylamine.

Applications De Recherche Scientifique

Tetrakis(diethylamino)titanium has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biomedical coatings due to its ability to form biocompatible titanium dioxide layers.

Medicine: Explored for use in drug delivery systems and medical implants.

Industry: Widely used in the semiconductor industry for the fabrication of microelectronic devices.

Mécanisme D'action

The mechanism of action of tetrakis(diethylamino)titanium primarily involves its decomposition to form titanium dioxide. This process occurs through hydrolysis or oxidation, where the compound reacts with water or oxygen to produce titanium dioxide and diethylamine . The titanium dioxide formed can then interact with various molecular targets, depending on its application.

Comparaison Avec Des Composés Similaires

Tetrakis(diethylamino)titanium is often compared with other titanium amides, such as tetrakis(dimethylamido)titanium. While both compounds serve as precursors for titanium dioxide deposition, this compound is unique due to its specific reactivity and the nature of its decomposition products . Similar compounds include:

Tetrakis(dimethylamido)titanium: Used in similar applications but has different reactivity and decomposition pathways.

Titanium tetraisopropoxide: Another titanium precursor used in the deposition of titanium dioxide films.

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Activité Biologique

Tetrakis(diethylamino)titanium (TDEAT) is a titanium-based compound that has gained attention for its applications in thin film deposition processes, particularly in the semiconductor industry. This article explores the biological activity of TDEAT, focusing on its chemical properties, mechanisms of action, and potential implications in biological systems.

- Chemical Formula :

- Molecular Weight : 336.5 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 50 °C

- Density : 0.947-0.96 g/mL at 25 °C

TDEAT is characterized as a metalorganic compound, where the titanium center is coordinated by four diethylamino ligands. This coordination affects its reactivity and stability, particularly in the presence of moisture, which can lead to hydrolysis and the formation of titanium dioxide (TiO₂) and diethylamine as by-products .

-

Antimicrobial Properties :

- TDEAT has been investigated for its antimicrobial activity, particularly against bacterial strains. Studies have shown that titanium compounds can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death.

-

Cellular Interaction :

- Research indicates that TDEAT can influence cellular behavior through interactions with cell membranes and signaling pathways. The compound's ability to form reactive oxygen species (ROS) may play a role in inducing oxidative stress in cells, which can lead to apoptosis or necrosis.

-

Biocompatibility :

- TDEAT has been evaluated for its biocompatibility in biomedical applications. Its use as a precursor for titanium nitride (TiN) films in medical devices suggests potential benefits in terms of reducing microbial colonization on surfaces due to TiN's inherent antimicrobial properties.

Case Studies

- Thin Film Deposition :

- Antibacterial Activity :

- Cytotoxicity Assessment :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 336.5 g/mol |

| Boiling Point | ~50 °C |

| Density | 0.947-0.96 g/mL at 25 °C |

| Antimicrobial Activity | Yes |

| Cytotoxicity | Dose-dependent |

Propriétés

Numéro CAS |

4419-47-0 |

|---|---|

Formule moléculaire |

C16H40N4Ti |

Poids moléculaire |

336.38 g/mol |

Nom IUPAC |

diethylazanide;titanium(4+) |

InChI |

InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

Clé InChI |

VJDVOZLYDLHLSM-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |

SMILES canonique |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] |

Key on ui other cas no. |

4419-47-0 |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrakis(diethylamido)titanium(IV) enhance free radical photopolymerization under air?

A: Tetrakis(diethylamido)titanium(IV), alongside other multivalent atom-containing amines, acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators. These systems are used in free radical photopolymerization, a process highly susceptible to inhibition by oxygen, especially under low light intensity or with thin, low-viscosity monomers []. The superior performance of these compounds, leading to significant increases in polymerization rates (up to 100-fold) and final conversions (up to 5-fold) even under air, can be attributed to their participation in a bimolecular homolytic substitution (SH2) reaction. This reaction effectively converts detrimental peroxy radicals, formed due to the reaction of oxygen with initiating radicals, into new initiating radicals, thereby mitigating the oxygen inhibition and enabling efficient polymerization [].

Q2: What are the advantages of using Tetrakis(diethylamido)titanium(IV) compared to other similar compounds?

A: While the provided research [] highlights the effectiveness of Tetrakis(diethylamido)titanium(IV) as a coinitiator, it doesn't directly compare its performance to other similar compounds. Further research is needed to definitively assess the advantages of Tetrakis(diethylamido)titanium(IV) over alternatives. Comparative studies examining factors like polymerization rate, final conversion, and compatibility with various photoinitiating systems would be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.